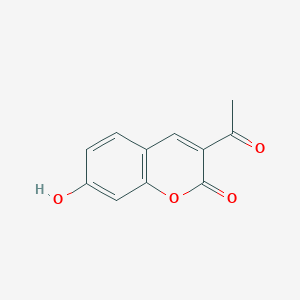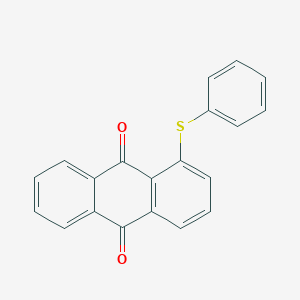
1-(Phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylthio)anthraquinone (PTAQ) is a synthetic compound that belongs to the class of anthraquinone derivatives. PTAQ is widely used in scientific research as a fluorescence probe due to its unique spectroscopic properties. The compound exhibits strong absorption in the UV range and emits fluorescence in the visible range, making it an ideal tool for various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(Phenylthio)anthraquinone is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1-(Phenylthio)anthraquinone has a high affinity for hydrophobic regions, such as the lipid bilayer of cell membranes, and can be used to label specific regions of the membrane.
Biochemical and Physiological Effects:
1-(Phenylthio)anthraquinone has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound has been used to study the effects of various drugs and toxins on cells and tissues. 1-(Phenylthio)anthraquinone has also been used to study the role of lipids and proteins in various diseases, such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Phenylthio)anthraquinone in laboratory experiments include its high sensitivity, low toxicity, and ease of use. 1-(Phenylthio)anthraquinone can be used in a variety of experimental conditions, including live-cell imaging and high-throughput screening. However, 1-(Phenylthio)anthraquinone has some limitations, such as its photobleaching and phototoxicity under prolonged exposure to light.
Future Directions
The future directions for 1-(Phenylthio)anthraquinone research include the development of new derivatives with improved spectroscopic properties and the application of 1-(Phenylthio)anthraquinone in new areas of research, such as drug discovery and diagnostics. 1-(Phenylthio)anthraquinone can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(Phenylthio)anthraquinone is a versatile and valuable tool for scientific research, with a wide range of applications in biochemistry, cell biology, and physiology. The compound's unique spectroscopic properties make it an ideal tool for studying various biological processes, and its ease of use and low toxicity make it a popular choice for many research laboratories. With continued research and development, 1-(Phenylthio)anthraquinone has the potential to become an even more valuable tool for scientific discovery and innovation.
Scientific Research Applications
1-(Phenylthio)anthraquinone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and spectroscopy. The compound is commonly used to study the localization and trafficking of proteins and lipids in cells. 1-(Phenylthio)anthraquinone has also been used to study the dynamics of membrane fusion and fission, as well as the activity of ion channels and transporters.
properties
CAS RN |
13354-35-3 |
|---|---|
Product Name |
1-(Phenylthio)anthraquinone |
Molecular Formula |
C20H12O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H |
InChI Key |
FPRGJFFNVANESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
13354-35-3 |
synonyms |
1-(phenylthio)anthraquinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)
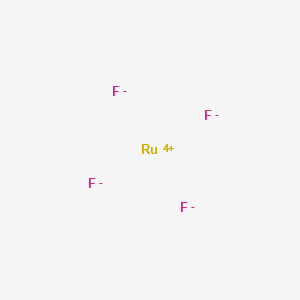



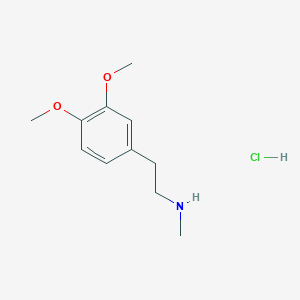



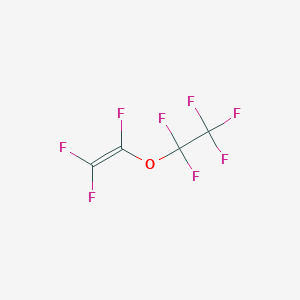
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


